
tert-Butyl 2-chloro-4,5-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-chloro-4,5-difluorobenzoate is an organic compound with the molecular formula C11H11ClF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-4,5-difluorobenzoate can be synthesized through the esterification of 2-chloro-4,5-difluorobenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or a base catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4,5-difluorobenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2-chloro-4,5-difluoroaniline or 2-chloro-4,5-difluorophenol can be formed.
Hydrolysis: 2-chloro-4,5-difluorobenzoic acid and tert-butyl alcohol.
Applications De Recherche Scientifique
tert-Butyl 2-chloro-4,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features may contribute to the activity of these molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing. The presence of chlorine and fluorine atoms can enhance the biological activity and stability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which tert-butyl 2-chloro-4,5-difluorobenzoate exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the benzene ring. This can affect the compound’s behavior in substitution and other reactions. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are influenced by its structural features, which can modulate its activity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-chloro-4,5-difluorobenzoate can be compared with other similar compounds, such as:
tert-Butyl 5-chloro-2,4-difluorobenzoate: Similar in structure but with different positions of chlorine and fluorine atoms.
tert-Butyl 3,5-difluorobenzoate: Lacks the chlorine atom, which can affect its reactivity and applications.
tert-Butyl 2,4-difluorobenzoate: Lacks the chlorine atom and has different positions of fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C11H11ClF2O2 |
|---|---|
Poids moléculaire |
248.65 g/mol |
Nom IUPAC |
tert-butyl 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-8(13)9(14)5-7(6)12/h4-5H,1-3H3 |
Clé InChI |
JUHLCTBNYHGREG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


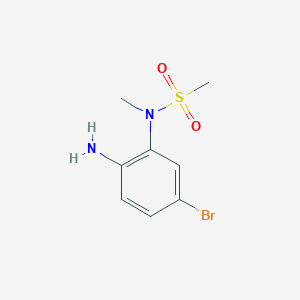
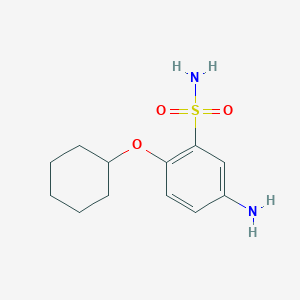



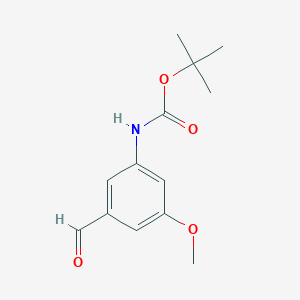
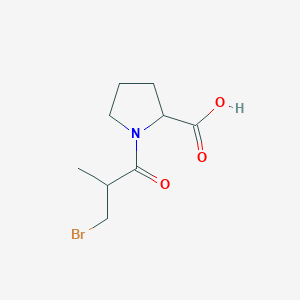
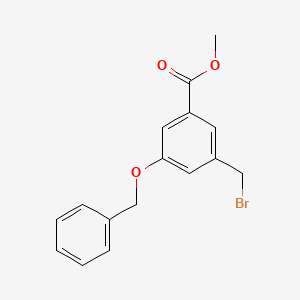
![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)
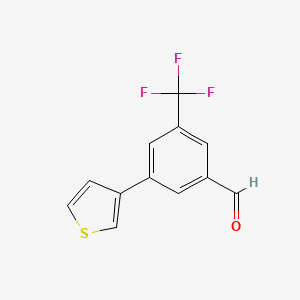


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)

